

An In-Depth Technical Guide to the Synthesis of (R)-UT-155

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for **(R)-UT-155**, a selective androgen receptor degrader (SARD). The synthesis is a multi-step process involving the preparation of key intermediates, including 5-fluoroindole and a chiral epoxide, followed by their coupling and subsequent functional group manipulations to yield the final product. This document provides detailed experimental protocols for each key transformation, a summary of expected quantitative data, and a visual representation of the synthetic route.

Overview of the Synthetic Strategy

The synthesis of **(R)-UT-155** can be approached through a convergent strategy, which involves the independent synthesis of two key fragments followed by their coupling. The primary fragments are 5-fluoroindole and a chiral three-carbon building block, which are then joined to construct the core of the molecule. The final step involves the formation of an amide bond with the aniline-derived portion of the molecule.

The proposed multi-step synthesis pathway is as follows:

- Synthesis of 5-Fluoroindole: Preparation of the indole moiety via the Fischer indole synthesis.
- Asymmetric Synthesis of (R)-2-methyloxiran-2-yl)methanol: Enantioselective epoxidation of an allylic alcohol to introduce the desired stereochemistry.



- Coupling of 5-Fluoroindole and Chiral Epoxide: Nucleophilic opening of the epoxide ring by 5-fluoroindole to form the key C-N bond.
- Oxidation to Carboxylic Acid: Conversion of the primary alcohol to a carboxylic acid in preparation for amide coupling.
- Amide Bond Formation: Coupling of the carboxylic acid with 4-amino-2-(trifluoromethyl)benzonitrile to yield (R)-UT-155.

Data Presentation

The following tables summarize the expected quantitative data for the key steps in the synthesis of **(R)-UT-155**, based on literature precedents for analogous reactions.

Table 1: Synthesis of Key Intermediates

Step	Reaction	Starting Material	Product	Reagents	Expected Yield (%)	Expected Enantiom eric Excess (%)
1	Fischer Indole Synthesis	4- Fluorophen ylhydrazine , Pyruvic acid	5-Fluoro- 1H-indole- 2- carboxylic acid	Polyphosp horic acid	75-85	N/A
2	Decarboxyl ation	5-Fluoro- 1H-indole- 2- carboxylic acid	5- Fluoroindol e	Heat	>90	N/A
3	Sharpless Asymmetri c Epoxidatio n	2-Methyl-2- propen-1-ol	(R)-2- methyloxira n-2- yl)methano I	Ti(OiPr)4, (+)-DIPT, t- BuOOH	80-90	>95



Table 2: Assembly and Final Modification

Step	Reaction	Starting Materials	Product	Reagents	Expected Yield (%)
4	Epoxide Ring Opening	5- Fluoroindole, (R)-2- methyloxiran- 2-yl)methanol	(R)-1-(5- fluoro-1H- indol-1-yl)-2- methylpropan e-1,2-diol	NaH	60-70
5	Oxidation	(R)-1-(5- fluoro-1H- indol-1-yl)-2- methylpropan e-1,2-diol	(R)-2- hydroxy-2- methyl-3-(5- fluoro-1H- indol-1- yl)propanoic acid	Jones Reagent (CrO ₃ , H ₂ SO ₄ , acetone)	70-80
6	Amide Coupling	(R)-2- hydroxy-2- methyl-3-(5- fluoro-1H- indol-1- yl)propanoic acid, 4- Amino-2- (trifluorometh yl)benzonitrile	(R)-UT-155	HATU, DIPEA	65-75

Experimental Protocols

Step 1 & 2: Synthesis of 5-Fluoroindole

- Reaction: Fischer Indole Synthesis followed by decarboxylation.
- Procedure:



- A mixture of 4-fluorophenylhydrazine (1.0 eq) and pyruvic acid (1.1 eq) is heated in polyphosphoric acid at 100-120 °C for 2-3 hours.
- The reaction mixture is cooled to room temperature and poured into ice water.
- The precipitated solid, 5-fluoro-1H-indole-2-carboxylic acid, is collected by filtration, washed with water, and dried.
- The crude carboxylic acid is then heated at its melting point until gas evolution ceases, indicating completion of the decarboxylation.
- The resulting 5-fluoroindole is purified by recrystallization or column chromatography.

Step 3: Synthesis of (R)-2-methyloxiran-2-yl)methanol

- Reaction: Sharpless Asymmetric Epoxidation.
- Procedure:
 - To a solution of titanium(IV) isopropoxide (0.1 eq) and (+)-diethyl tartrate ((+)-DIPT, 0.12 eq) in dry dichloromethane at -20 °C is added a solution of 2-methyl-2-propen-1-ol (1.0 eq) in dichloromethane.
 - A solution of tert-butyl hydroperoxide (t-BuOOH, 2.0 eq) in toluene is then added dropwise, and the mixture is stirred at -20 °C for 24-48 hours.
 - The reaction is quenched by the addition of water, and the mixture is warmed to room temperature and stirred for 1 hour.
 - The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
 - The crude product is purified by column chromatography to afford (R)-2-methyloxiran-2-yl)methanol. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Step 4: Synthesis of (R)-1-(5-fluoro-1H-indol-1-yl)-2-methylpropane-1,2-diol



• Reaction: Nucleophilic opening of the epoxide.

Procedure:

- To a solution of 5-fluoroindole (1.0 eq) in dry DMF at 0 °C is added sodium hydride (NaH,
 1.2 eq) portionwise. The mixture is stirred at room temperature for 1 hour.
- A solution of (R)-2-methyloxiran-2-yl)methanol (1.1 eq) in dry DMF is then added dropwise, and the reaction mixture is heated to 60-70 °C for 12-16 hours.
- The reaction is cooled to room temperature and quenched by the slow addition of water.
- The mixture is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
- The crude product is purified by column chromatography.

Step 5: Synthesis of (R)-2-hydroxy-2-methyl-3-(5-fluoro-1H-indol-1-yl)propanoic acid

· Reaction: Jones Oxidation.

Procedure:

- A solution of (R)-1-(5-fluoro-1H-indol-1-yl)-2-methylpropane-1,2-diol (1.0 eq) in acetone is cooled to 0 °C.
- Jones reagent (prepared from CrO₃, concentrated H₂SO₄, and water) is added dropwise until a persistent orange color is observed.
- The reaction is stirred at 0 °C for 2-4 hours and then quenched with isopropanol.
- The mixture is filtered, and the filtrate is concentrated. The residue is taken up in ethyl acetate and washed with water and brine.
- The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude carboxylic acid, which can be used in the next step without further purification.

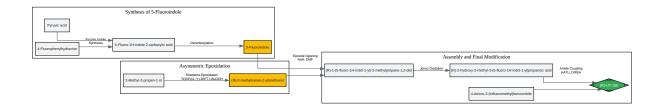
Step 6: Synthesis of (R)-UT-155



- Reaction: Amide Bond Formation.
- Procedure:
 - To a solution of (R)-2-hydroxy-2-methyl-3-(5-fluoro-1H-indol-1-yl)propanoic acid (1.0 eq),
 4-amino-2-(trifluoromethyl)benzonitrile (1.1 eq), and HATU (1.2 eq) in dry DMF is added
 N,N-diisopropylethylamine (DIPEA, 2.0 eq).
 - The reaction mixture is stirred at room temperature for 12-24 hours.
 - Water is added to the reaction mixture, and the product is extracted with ethyl acetate.
 - The combined organic layers are washed with saturated aqueous NaHCO₃, water, and brine, then dried over anhydrous sodium sulfate and concentrated.
 - The crude product is purified by column chromatography to afford (R)-UT-155.

Mandatory Visualization

The following diagram illustrates the proposed synthesis pathway for **(R)-UT-155**.





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Caption: Proposed synthesis pathway for (R)-UT-155.

To cite this document: BenchChem. [An In-Depth Technical Guide to the Synthesis of (R)-UT-155]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b610603#synthesis-pathway-for-r-ut-155]

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